molecular formula C8H10F6O3 B12083301 sec-Butyl hexafluoroisopropyl carbonate

sec-Butyl hexafluoroisopropyl carbonate

Katalognummer: B12083301
Molekulargewicht: 268.15 g/mol
InChI-Schlüssel: QDRQFHLCBBGZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

sec-Butyl hexafluoroisopropyl carbonate is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a sec-butyl group and a hexafluoroisopropyl carbonate moiety, which contribute to its distinct reactivity and stability .

Vorbereitungsmethoden

The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

sec-Butyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

sec-Butyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sec-butyl group and hexafluoroisopropyl carbonate moiety, which imparts specific chemical properties and reactivity patterns.

Eigenschaften

Molekularformel

C8H10F6O3

Molekulargewicht

268.15 g/mol

IUPAC-Name

butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3

InChI-Schlüssel

QDRQFHLCBBGZQX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.